1-(3,5-Dimethoxyphenyl)ethanamine

Vue d'ensemble

Description

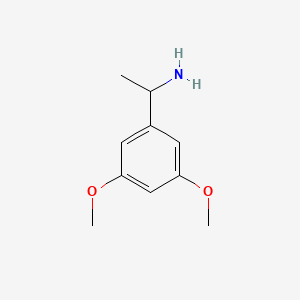

1-(3,5-Dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically occurs under an inert atmosphere and at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,5-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-Dimethoxybenzoic acid.

Reduction: 3,5-Dimethoxyphenylethanol or 3,5-Dimethoxyphenylethylamine.

Substitution: Various substituted phenylethylamines depending on the nucleophile used.

Applications De Recherche Scientifique

1-(3,5-Dimethoxyphenyl)ethanamine exhibits significant interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These interactions are crucial for its psychoactive effects and potential therapeutic applications in treating mood disorders.

Mechanism of Action:

- Acts as a partial agonist at serotonin receptors.

- Influences neurotransmitter systems, particularly serotonin pathways.

Scientific Research Applications

This compound has several applications in scientific research:

Pharmaceutical Research

- Mood Disorders: The compound's psychoactive properties make it a candidate for studying treatments for depression and anxiety disorders. Ongoing research aims to evaluate its efficacy in clinical settings.

- Neuropharmacology: Investigations into its binding affinity and selectivity towards serotonin receptors are crucial for understanding its therapeutic potential.

Chemical Synthesis

- Synthetic Routes: It serves as a precursor in the synthesis of various organic compounds through reductive amination processes. This involves forming an imine from an aldehyde and an amine, followed by reduction using agents like sodium borohydride .

Biochemical Studies

- Cellular Effects: Studies indicate that it can alter gene expression and cellular metabolism by modulating key signaling pathways involving serotonin receptors .

Case Study 1: Neuropharmacological Evaluation

A study investigated the effects of this compound on rodent models of depression. Results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups. The compound's selectivity for serotonin receptors was highlighted as a potential mechanism underlying these effects.

Case Study 2: Synthesis of Derivatives

Researchers synthesized various derivatives of this compound to explore their pharmacological profiles. Notably, certain derivatives exhibited enhanced binding affinity for serotonin receptors, suggesting avenues for developing more potent therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin 5-HT2A receptors. This interaction can modulate the activity of intracellular signaling pathways, leading to various physiological effects . The compound may also influence other receptors and enzymes, contributing to its diverse biological activities .

Comparaison Avec Des Composés Similaires

1-(3,5-Dimethoxyphenyl)ethanamine can be compared with other similar compounds, such as:

2,5-Dimethoxyphenethylamine: Similar structure but with different substitution patterns on the benzene ring.

3,4-Dimethoxyphenethylamine: Another derivative with methoxy groups at different positions.

2,5-Dimethoxy-4-methylphenethylamine (DOM): A well-known psychoactive compound with additional methyl substitution.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Activité Biologique

1-(3,5-Dimethoxyphenyl)ethanamine, often referred to as a phenethylamine derivative, has attracted attention due to its potential biological activities and pharmacological applications. This compound features a unique structural configuration characterized by a phenyl ring with methoxy substituents at the 3 and 5 positions, along with an ethanamine side chain. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H15NO2

- Molecular Weight : Approximately 181.23 g/mol

- Structural Features :

- Chiral amine with two methoxy groups on the aromatic ring.

- An ethanamine side chain that enhances its receptor binding capabilities.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those in the serotonin (5-HT) family. Its ability to act as an agonist or antagonist at these receptors suggests potential roles in modulating mood and behavior.

Receptor Interactions

- 5-HT2A Receptor : This receptor is implicated in mood regulation and perception. Studies suggest that compounds similar to this compound can act as partial to full agonists at this receptor, influencing serotonergic signaling pathways .

- Monoamine Transporters : The compound may also interact with monoamine transporters, affecting the reuptake of neurotransmitters like serotonin and dopamine .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Acts on serotonin receptors influencing mood and anxiety levels. |

| Potential Therapeutic Uses | Investigated for roles in treating neurological disorders such as depression. |

| Behavioral Effects | May influence locomotor activity; effects observed in animal models . |

Case Study: Behavioral Effects

In a study assessing various substituted phenethylamines, including this compound, researchers evaluated locomotor activity in mice. The findings indicated that while some derivatives stimulated movement at low doses, others depressed activity . This variability highlights the importance of structural nuances in determining pharmacological outcomes.

Clinical Observations

A notable case involved the use of related compounds resulting in significant behavioral toxicity. One such case documented severe agitation and hallucinations linked to designer drugs similar to this compound. The clinical presentation included tachycardia and hypertension, underscoring the need for careful monitoring when these compounds are involved .

Synthesis and Derivatives

Several synthesis methods for producing this compound have been developed. Its structural analogs exhibit varying pharmacological profiles based on their substitution patterns:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Methoxy groups at 3 and 4 positions | Different substitution pattern affects receptor interaction. |

| 2,5-Dimethoxyphenethylamine | Methoxy groups at 2 and 5 positions | Variation alters pharmacological properties. |

| 3,5-Dimethoxyphenylacetic acid | Acetic acid group instead of ethanamine | Changes in functional group lead to different chemical behavior. |

Propriétés

IUPAC Name |

1-(3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAZZHQLIEDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97294-78-5 | |

| Record name | 3,5-Dimethoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97294-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.